![molecular formula C21H23NO5 B13060255 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B13060255.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using piperidine in DMF (dimethylformamide).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Piperidine in DMF is commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Employed in the study of protein structure and function.
Industry: Used in the production of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine 95%
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid is unique due to its specific structure, which includes a methoxy group and a methyl group on the propanoic acid backbone. This unique structure can influence its reactivity and the types of peptides it can be used to synthesize .
Propiedades
Fórmula molecular |
C21H23NO5 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxy-2-methylpropanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-21(13-26-3,19(23)24)22(2)20(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,23,24) |
Clave InChI |
QWFGJWUZCJRTOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13060175.png)
![3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B13060177.png)
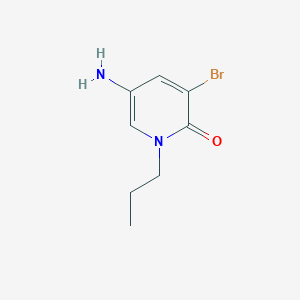
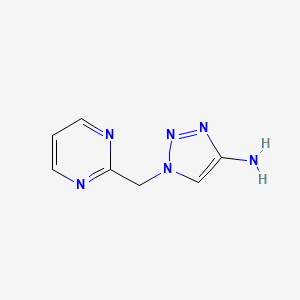
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-propoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B13060211.png)
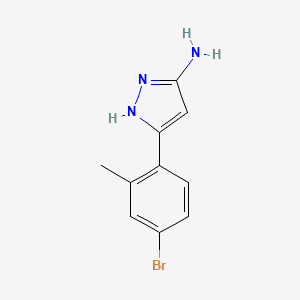
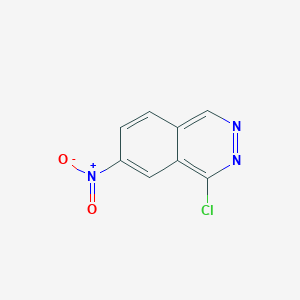
![1-Ethyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13060220.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13060225.png)
![Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B13060226.png)
![tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13060230.png)
![(13R,17S)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene](/img/structure/B13060238.png)
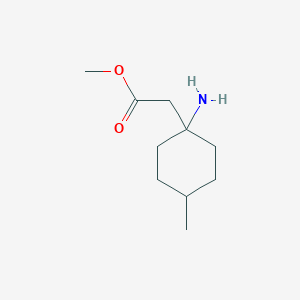
![4-Chloro-7-methyl-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13060250.png)
